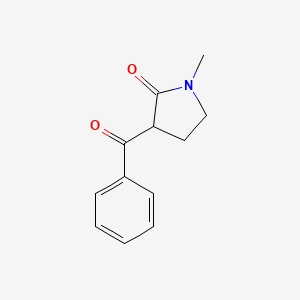

3-Benzoyl-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

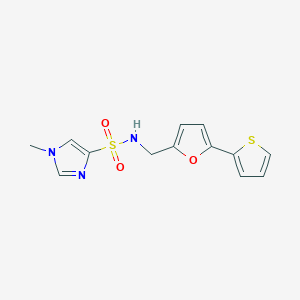

3-Benzoyl-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 3-benzoyl-1-methyl-2-pyrrolidinone .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H13NO2/c1-13-8-7-10 (12 (13)15)11 (14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a benzoyl group at the 3-position and a methyl group at the 1-position .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 203.24 . It should be stored at 0-8°C .Scientific Research Applications

Synthesis of Cis-3-Amino-2-methylpyrrolidines

3-Benzoyl-1-methylpyrrolidin-2-one has been used in the synthesis of cis-3-amino-2-methylpyrrolidines, a process involving reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines. This synthesis pathway is a key step in developing the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Development of PARP Inhibitors

This compound has contributed to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, like ABT-888, have shown promise in cancer treatment due to their potency against PARP enzymes and cellular efficacy (Penning et al., 2009).

Source of Enantiopure α,α-Dialkyl α-Amino Acids

This compound derivatives have been identified as efficient and economical sources of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids. These compounds have significant implications in the development of various pharmaceuticals (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

Apoptosis Inducers in Cancer Research

Derivatives of this compound have been identified as novel apoptosis inducers in cancer research. These compounds exhibit differential activities against various cancer cell lines, offering new avenues for targeted cancer therapies (Kemnitzer et al., 2008).

H3 Receptor Antagonists for Cognitive Dysfunction

Compounds derived from this compound have been investigated as H3 receptor antagonists. They demonstrate potential for treating cognitive dysfunction and enhancing cognition and attention, as evidenced in various behavioral models (Cowart et al., 2005).

Benzoylation Procedures in Chemical Analysis

The compound has been used in developing benzoylation procedures for high-performance liquid chromatography (HPLC). This method offers reliable results for detecting biogenic amines, crucial in various chemical analyses (Özdestan & Üren, 2009).

Enzyme Inhibition for Therapeutic Applications

This compound derivatives have been synthesized and tested as enzyme inhibitors, specifically targeting α-glucosidase and α-amylase. These inhibitors have potential therapeutic applications in managing diseases like diabetes (Qamar et al., 2018).

Corrosion Inhibition in Materials Science

Derivatives of this compound have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic solutions. This application is crucial in materials science for developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Synthetic Applications in Organic Chemistry

This compound has been used in synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis. The synthesis of complex derivatives like isochromenes indicates its potential in developing novel organic compounds (Hradil et al., 2006).

Safety and Hazards

The safety information available indicates that 3-Benzoyl-1-methylpyrrolidin-2-one has the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352 .

Mechanism of Action

Target of Action

3-Benzoyl-1-methylpyrrolidin-2-one is a complex organic compound with a five-membered heterocyclic ring called pyrrolidinone Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents .

Mode of Action

Biochemical Pathways

Pyrrolidinone derivatives are known to induce prominent pharmaceutical effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility and physical state suggest potential bioavailability.

Result of Action

Pyrrolidinone derivatives are known to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Action Environment

The compound is recommended to be stored at 0-8°c, suggesting that temperature may affect its stability .

Biochemical Analysis

Biochemical Properties

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at 0-8°C , suggesting that it may be sensitive to temperature

Properties

IUPAC Name |

3-benzoyl-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJLOYXZPKXSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2423475.png)

![5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423479.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2423480.png)

![3-[3-(1,3-Dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile](/img/structure/B2423481.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)

![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)

![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)